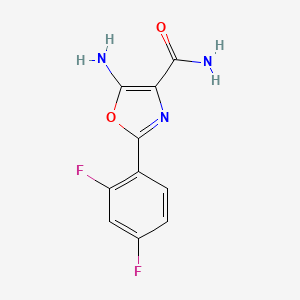

5-amino-2-(2,4-difluorophenyl)-1,3-oxazole-4-carboxamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of oxazole derivatives, including compounds similar to 5-amino-2-(2,4-difluorophenyl)-1,3-oxazole-4-carboxamide, often involves cyclization reactions. For instance, the synthesis of 2-phenyl-4,5-substituted oxazoles has been achieved through copper-catalyzed intramolecular cyclization of functionalized enamides, showcasing a method that might be applicable to the synthesis of our compound of interest (Kumar et al., 2012). These synthetic routes typically involve the cyclization of highly functionalized precursors, indicating the versatility and complexity of synthesizing oxazole derivatives.

Molecular Structure Analysis

The molecular structure of oxazole derivatives, including 5-amino-2-(2,4-difluorophenyl)-1,3-oxazole-4-carboxamide, is characterized by their heterocyclic framework, which significantly influences their chemical behavior. X-ray diffraction techniques have been employed to determine the crystal structures of similar compounds, providing insights into their molecular geometry and electronic structure (L'abbé et al., 2010).

Chemical Reactions and Properties

Oxazole compounds participate in various chemical reactions due to their functional groups. For example, the Dimroth rearrangement is a reaction that some oxazole derivatives may undergo, indicating the reactivity of the oxazole ring system under certain conditions (Ferrini et al., 2015). These reactions are essential for the functionalization and further derivatization of oxazole compounds.

Applications De Recherche Scientifique

Ruthenium-catalyzed Synthesis

The ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates demonstrates the chemical versatility of similar structures for creating biologically active compounds. The methodology provides a controlled approach for the preparation of triazole-based scaffolds, highlighting the potential for developing peptidomimetics and compounds with significant biological activities, such as HSP90 inhibitors (Ferrini et al., 2015).

Photooxygenation of Oxazoles

Research into the photooxygenation of oxazoles, which can serve as precursors to activated carboxylic acids, demonstrates the utility of oxazole compounds in synthesizing complex molecules like recifeiolide and curvularin. This process underlines the potential of oxazoles in the streamlined synthesis of macrolides, offering a pathway for the creation of novel pharmaceutical compounds (Wasserman et al., 1981).

Microwave-assisted Cornforth Rearrangement

The microwave-assisted Cornforth rearrangement facilitates the efficient preparation of substituted 5-aminooxazoles. This process showcases the chemical flexibility of oxazole compounds and their derivatives, enabling the production of various substituted oxazoles with applications in drug development and other areas of chemistry (Nolt et al., 2006).

Pd-Catalyzed C(sp(3))-H Bond Activation

The use of bidentate auxiliaries derived from oxazole-4-carboxamide moieties for Pd-catalyzed C(sp(3))-H bond activation underscores the role of oxazole derivatives in facilitating selective and efficient chemical transformations. This strategy has been applied to produce γ-substituted non-natural amino acids, demonstrating the synthetic utility of oxazole derivatives in organic chemistry (Pasunooti et al., 2015).

Anticancer Agent Development

Oxazole derivatives have also been explored for their potential as anticancer agents. The synthesis of N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives showcases the application of oxazole chemistry in the development of new therapeutic agents, with some compounds exhibiting significant cytotoxic effects against cancer cell lines (Butler et al., 2013).

Propriétés

IUPAC Name |

5-amino-2-(2,4-difluorophenyl)-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2N3O2/c11-4-1-2-5(6(12)3-4)10-15-7(8(13)16)9(14)17-10/h1-3H,14H2,(H2,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWPNFBGKYHDMRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C2=NC(=C(O2)N)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2-(2,4-difluorophenyl)-1,3-oxazole-4-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

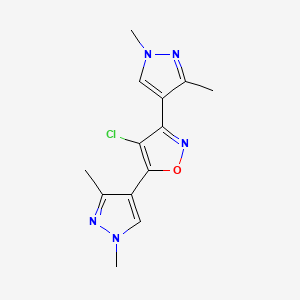

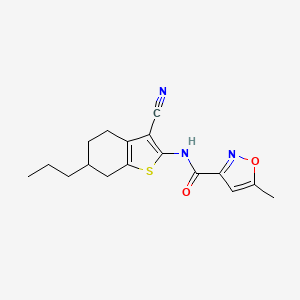

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(3-chlorophenyl)(methylsulfonyl)amino]methyl}-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4626912.png)

![N-[3-(4-morpholinyl)propyl]-5-propyl-3-thiophenecarboxamide](/img/structure/B4626913.png)

![2-({5-[(2-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4626920.png)

![3,3'-[1,4-phenylenebis(methylenethio)]bis(5-isopropyl-4H-1,2,4-triazol-4-amine)](/img/structure/B4626946.png)

![2-cyano-N-(3-cyano-2-thienyl)-3-{5-[(2,4,6-trichlorophenoxy)methyl]-2-furyl}acrylamide](/img/structure/B4626952.png)

![ethyl N-[(4-nitrophenyl)acetyl]glycinate](/img/structure/B4626953.png)

![N-[4-(acetylamino)-3-methylphenyl]-2-chlorobenzamide](/img/structure/B4626956.png)

![1-[(4-methylbenzyl)sulfonyl]azepane](/img/structure/B4626960.png)

![N-benzyl-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B4626965.png)

![1-{4-[(2,3-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B4626993.png)

![2-methoxy-3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B4626996.png)

![1-(3,4-dichlorophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4627010.png)